![molecular formula C6H11ClO B14512872 2-[(2-Chloroethenyl)oxy]-2-methylpropane CAS No. 62613-92-7](/img/structure/B14512872.png)
2-[(2-Chloroethenyl)oxy]-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Chloroethenyl)oxy]-2-methylpropane is an organic compound with a unique structure that includes a chloroethenyl group and a methylpropane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloroethenyl)oxy]-2-methylpropane typically involves the reaction of 2-chloroethanol with 2-methylpropene in the presence of a strong base. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Chloroethenyl)oxy]-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Elimination: Strong bases such as sodium ethoxide are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
Substitution: Products include ethers or other substituted derivatives.
Elimination: Alkenes are the primary products.
Oxidation: Alcohols or ketones are formed.
Aplicaciones Científicas De Investigación
2-[(2-Chloroethenyl)oxy]-2-methylpropane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(2-Chloroethenyl)oxy]-2-methylpropane involves its interaction with molecular targets such as enzymes or receptors. The chloroethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-2-methylpropane: Similar structure but lacks the ethenyl group.
2-Chloroethanol: Contains the chloroethenyl group but lacks the methylpropane backbone.
2-Methylpropene: Contains the methylpropane backbone but lacks the chloroethenyl group.
Uniqueness
2-[(2-Chloroethenyl)oxy]-2-methylpropane is unique due to the presence of both the chloroethenyl group and the methylpropane backbone, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
62613-92-7 |
|---|---|
Fórmula molecular |
C6H11ClO |
Peso molecular |
134.60 g/mol |
Nombre IUPAC |
2-(2-chloroethenoxy)-2-methylpropane |
InChI |
InChI=1S/C6H11ClO/c1-6(2,3)8-5-4-7/h4-5H,1-3H3 |
Clave InChI |
AMBNTSVOZIUZDL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC=CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


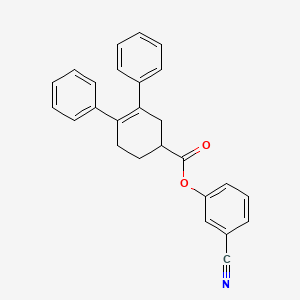
![2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine](/img/structure/B14512798.png)
![2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene](/img/structure/B14512801.png)
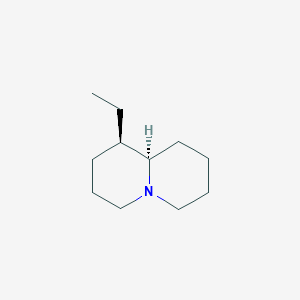
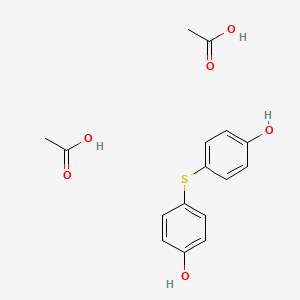

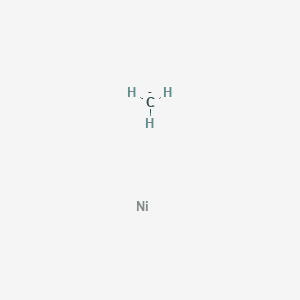
![Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate](/img/structure/B14512826.png)
![1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14512829.png)
![4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512848.png)


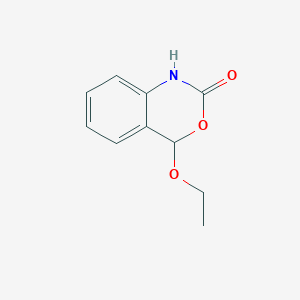
![Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]-](/img/structure/B14512861.png)
